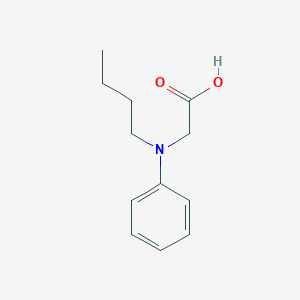
n-Butyl-n-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-n-phenylglycine is an organic compound that belongs to the family of glycine derivatives It is characterized by the presence of both butyl and phenyl groups attached to the nitrogen atom of the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-phenylglycine typically involves the reaction of glycine with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Glycine with Butylamine: Glycine is reacted with butylamine in the presence of a suitable catalyst to form n-butylglycine.
Reaction with Phenyl Isocyanate: The n-butylglycine is then reacted with phenyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-n-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
n-Butyl-n-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of n-Butyl-n-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
n-Phenylglycine: A similar compound with a phenyl group attached to the nitrogen atom of glycine.
n-Butylglycine: A compound with a butyl group attached to the nitrogen atom of glycine.
Uniqueness
n-Butyl-n-phenylglycine is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and potential applications. This dual substitution makes it different from other glycine derivatives, providing unique reactivity and functionality.
Properties
CAS No. |
21911-64-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(N-butylanilino)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-13(10-12(14)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
InChI Key |
SYFNFQXVWFOEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


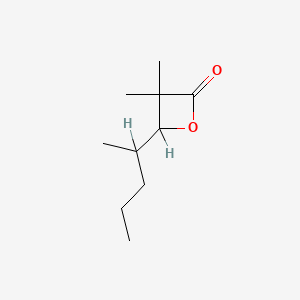
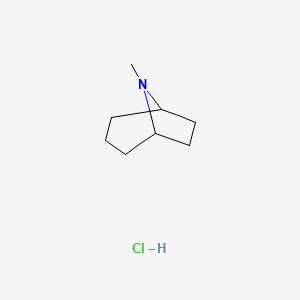
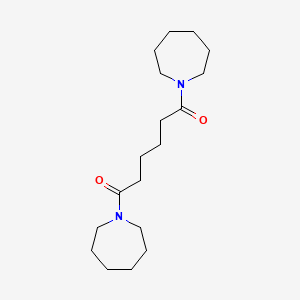


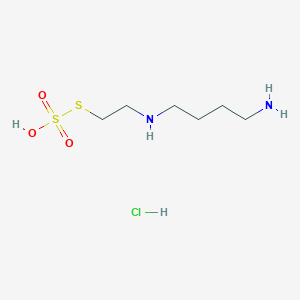
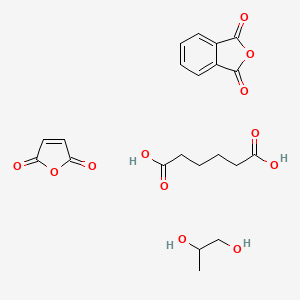


![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
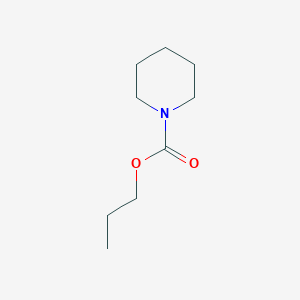
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
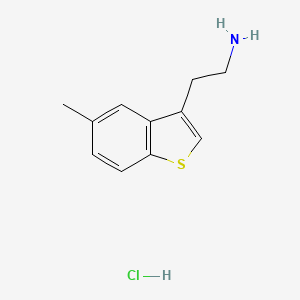
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
